Overall Survival Superiority vs. Reduced-Intensity Busulfan in Phase III Allo‑HSCT Trial
In the randomized, active‑controlled MC‑FludT.14/L Trial II (NCT00822393; n = 570), treosulfan (30 g/m²) plus fludarabine demonstrated statistically superior overall survival (OS) compared with reduced‑intensity busulfan (6.4 mg/kg) plus fludarabine in adults with AML or MDS. The 36‑month OS rate was 66.8 % for treosulfan vs. 56.3 % for busulfan (HR = 0.64; 95 % CI, 0.48–0.87; p = 0.0037) [1][2].
| Evidence Dimension | 36‑month overall survival rate |
|---|---|
| Target Compound Data | 66.8 % (95 % CI, 52.2–66.1 % at 36‑month EFS rate 59.5 %) |
| Comparator Or Baseline | Busulfan (reduced‑intensity, 6.4 mg/kg IV): 56.3 % (95 % CI, 43.3–55.7 % at 36‑month EFS rate 49.7 %) |
| Quantified Difference | HR = 0.64 (95 % CI, 0.48–0.87); p = 0.0037 |
| Conditions | Phase III RCT; 570 patients with AML or MDS; median age 60 years; treosulfan 30 g/m² vs. busulfan 6.4 mg/kg, each with fludarabine |
Why This Matters
This head‑to‑head evidence directly supports treosulfan procurement over busulfan for allo‑HSCT conditioning in older/comorbid AML/MDS populations, where survival benefit is the primary endpoint.
- [1] FDA. FDA approves treosulfan with fludarabine as a preparative regimen for alloHSCT in adult and pediatric patients with AML or MDS. January 21, 2025. View Source
- [2] Beelen DW, et al. Treosulfan compared with reduced‑intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients: Final analysis of a prospective randomized trial. Am J Hematol. 2022;97(8):1025-1034. View Source
